Ring-Size Effect on Lipophilicity: Oxolane (5-Membered) Versus Oxane (6-Membered) Analog
The target compound incorporates a five-membered oxolane ring, whereas the direct oxane analog (N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]oxane-4-carboxamide; CAS 2034339-08-5) contains a six-membered oxane ring. The target compound's computed XLogP3 is −1.0 [1]. The oxane analog, bearing an additional methylene unit within the saturated oxygen heterocycle, is predicted to have a higher XLogP3 (less negative) due to increased hydrocarbon surface area—an effect consistent with the well-established increment of approximately +0.5 log units per methylene group in aliphatic heterocycles [2]. This difference in lipophilicity can affect aqueous solubility, membrane permeability, and non-specific protein binding in assay systems.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = −1.0 (PubChem computed) |
| Comparator Or Baseline | Oxane analog (CAS 2034339-08-5): XLogP3 estimated at approximately −0.5 (class-level prediction based on +0.5 log unit increment for additional methylene) |
| Quantified Difference | Estimated ΔXLogP3 ≈ −0.5 (target more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm; comparator estimate derived from established methylene increment in saturated heterocycles |
Why This Matters
The approximately 0.5-unit lower XLogP3 of the target compound predicts measurably higher aqueous solubility than the oxane analog, which may be advantageous in aqueous biochemical assays or when polar building blocks are required during lead optimization.
- [1] PubChem. N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)tetrahydrofuran-3-carboxamide. Compound Summary for CID 119105403. National Center for Biotechnology Information. Accessed 29 Apr 2026. View Source
- [2] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525–616. (Established methylene increment rule for logP prediction). View Source
